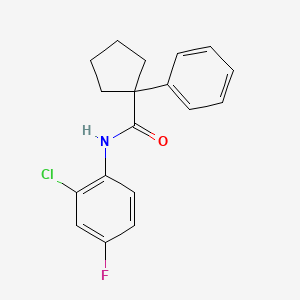
N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that likely contains a cyclopentane ring (a five-membered carbon ring), an amide group (-CONH2), and chloro-fluoro-phenyl groups (aromatic rings with chlorine and fluorine substitutions) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized from corresponding acetophenones, thiourea, and bromine in dry ethanol .Aplicaciones Científicas De Investigación
Met Kinase Inhibition
A study by Schroeder et al. (2009) identifies substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These inhibitors demonstrated significant tumor stasis in a Met-dependent gastric carcinoma model and progressed into phase I clinical trials due to their favorable profiles (Schroeder et al., 2009).
NF-kappaB and AP-1 Gene Expression Inhibition
Palanki et al. (2000) conducted studies on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, finding its effectiveness as an inhibitor of NF-kappaB and AP-1 transcription factors. This compound showed potential for oral bioavailability and gastrointestinal permeability (Palanki et al., 2000).
Hydrogen Bonding in Cycloalkanecarboxamides
Lemmerer and Michael (2008) investigated the hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides, including compounds similar to N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide. They reported various hydrogen bonding formations influencing the molecular structure and stability (Lemmerer & Michael, 2008).
Fat Mass and Obesity Associated Protein (FTO) Inhibition
He et al. (2015) discovered that N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide acts as an inhibitor of the FTO protein. The study highlights a novel binding site on FTO, paving the way for new obesity treatments (He et al., 2015).
Antimicrobial and Antibiofilm Properties
Limban, Marutescu, and Chifiriuc (2011) explored the antipathogenic activity of acylthioureas, including derivatives similar to this compound, against bacterial strains capable of biofilm growth. This research indicates potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Fluorescence Quenching Studies
Patil et al. (2013) conducted fluorescence quenching studies of carboxamides, related to this compound, to understand quenching mechanisms in various solvents. This research provides insights into the dynamic behavior of similar compounds in different environments (Patil et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide, also known as TAK-242, is Toll-Like Receptor 4 (TLR4) . TLR4 is a protein that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns, leading to the production of proinflammatory cytokines .
Mode of Action
TAK-242 selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling .
Biochemical Pathways
Upon TLR4 activation, several biochemical pathways are initiated, leading to the production of proinflammatory cytokines. TAK-242 suppresses these pathways, resulting in the inhibition of cytokine production . Specifically, it inhibits the phosphorylation of mitogen-activated protein kinases induced by LPS .
Pharmacokinetics
Its potent inhibitory effects on cytokine production were observed at nanomolar concentrations, suggesting a high degree of bioavailability .
Result of Action
TAK-242 suppresses the production of multiple cytokines, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 . This results in a reduction of inflammation, making TAK-242 a potential therapeutic agent for inflammatory diseases .
Propiedades
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-15-12-14(20)8-9-16(15)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSQGCPDRXKRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(8-Amino-1,4-dioxaspiro[4.5]dec-8-yl)methanol](/img/structure/B2847561.png)
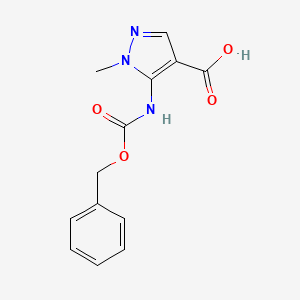
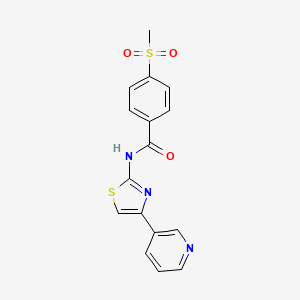
![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2847567.png)
![3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-cyano-2-butenamide](/img/structure/B2847568.png)
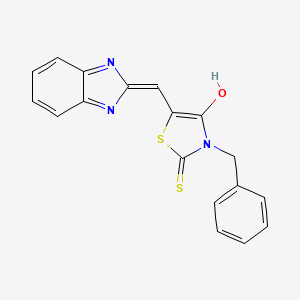
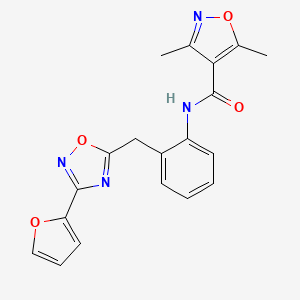
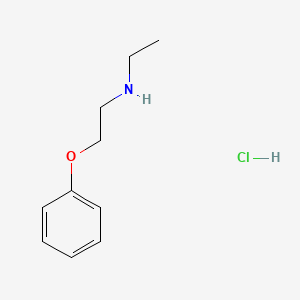
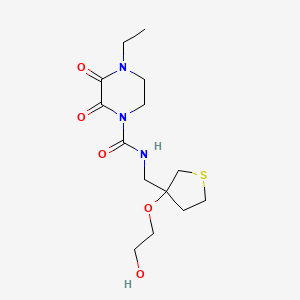
![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2847578.png)
![3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2847579.png)
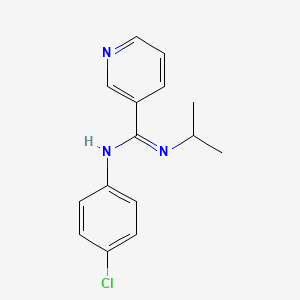

![1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2847584.png)
